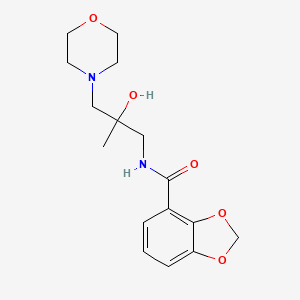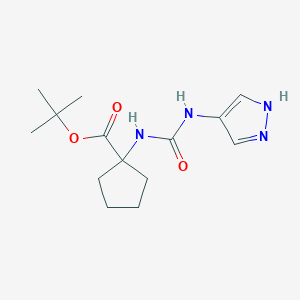
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CPP, is a synthetic analog of ketamine and has been found to exhibit similar properties to ketamine in animal studies. In
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been found to have potential applications in various fields of scientific research. In neuroscience, 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been investigated for its potential use in pain management and addiction treatment.
Wirkmechanismus
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one can modulate the activity of various neurotransmitter systems, leading to its observed effects on behavior and physiology.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been found to produce a range of biochemical and physiological effects in animal studies. These effects include analgesia, sedation, and anxiolysis. 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has also been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is its similarity to ketamine, which has been extensively studied in animal models and in humans. This allows for direct comparisons between the two compounds and may facilitate the translation of preclinical research to clinical applications. However, one limitation of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is its potential for abuse, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one. One area of interest is the potential use of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one in the treatment of depression and anxiety disorders. Another area of research is the development of novel compounds that target the NMDA receptor and exhibit improved safety and efficacy profiles compared to 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one. Additionally, further studies are needed to elucidate the long-term effects of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one on behavior and physiology, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one involves the reaction of 2-chloroacetophenone with 4-pyridin-2-yloxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. This method has been found to yield 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one with high purity and yield, making it suitable for research purposes.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-6-2-1-5-15(17)8-9-19(23)22-13-10-16(11-14-22)24-18-7-3-4-12-21-18/h1-7,12,16H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDRGRAEGSFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)
![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)

![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)